Ethyl 5-methylpicolinate
Overview
Description
Molecular Structure Analysis
The molecular structure of Ethyl 5-methylpicolinate is represented by the InChI code1S/C9H11NO2/c1-3-12-9(11)8-5-4-7(2)6-10-8/h4-6H,3H2,1-2H3
. The molecular weight is 165.19 . Physical And Chemical Properties Analysis
Ethyl 5-methylpicolinate is a colorless to orange to brown liquid . It has a molecular weight of 165.19 . The compound is stored at room temperature .Scientific Research Applications
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Green Chemistry
- Application : The compound methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, which is similar to Ethyl 5-methylpicolinate, has been used as a green solvent .
- Method : A retrosynthetic approach was taken to identify novel shorter synthetic routes in alignment with green chemistry principles .
- Results : The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) . Green metrics analysis, including Atom Economy, Complete E factor, Carbon Intensity and hazard analysis found the new synthesis to be more sustainable than the patented routes .
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Pharmacology
- Application : Ethyl-p-methoxycinnamate, a compound structurally similar to Ethyl 5-methylpicolinate, has been isolated from Kaempferia galanga and studied for its anti-inflammatory effects .
- Method : The rhizomes of Kaempferia galanga were serially extracted with petroleum ether, chloroform, methanol and water. These extracts were tested for their ability to inhibit carrageenan-induced rat paw edema .
- Results : The chloroform extract was found to exert the highest inhibition (42.9%) compared to control . GC-MS analysis of the active sub-fraction identified ethyl-p-methoxycinnamate as the major component .
Safety And Hazards
Ethyl 5-methylpicolinate is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do), and P351 (rinse cautiously with water for several minutes) .
properties
IUPAC Name |
ethyl 5-methylpyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-12-9(11)8-5-4-7(2)6-10-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURWMBHAPRCRJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482097 | |
Record name | Ethyl 5-methylpicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methylpicolinate | |
CAS RN |
55876-82-9 | |
Record name | Ethyl 5-methylpicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-methylpyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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